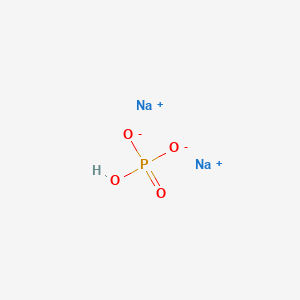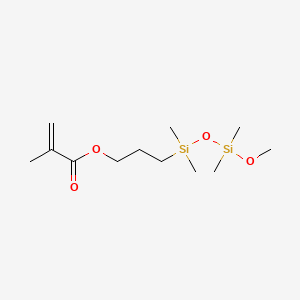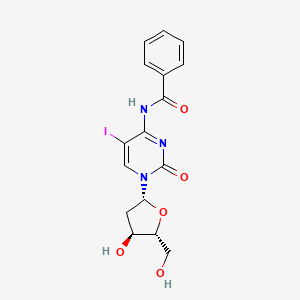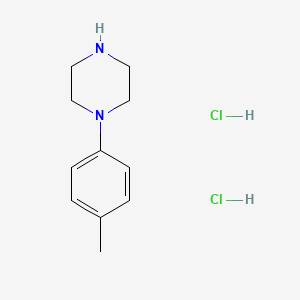
Phosphate disodique monobasique
Vue d'ensemble
Description
Sodium phosphate, dibasic, also known as disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na₂HPO₄. It is one of several sodium phosphates and is known in anhydrous form as well as various hydrates (e.g., dihydrate, heptahydrate, dodecahydrate). This compound appears as a white crystalline solid and is highly soluble in water but insoluble in ethanol . Sodium phosphate, dibasic, is commonly used in various applications, including food processing, pharmaceuticals, and water treatment .
Applications De Recherche Scientifique
Sodium phosphate, dibasic, is widely used in scientific research due to its buffering capacity and solubility in water . Some key applications include:
- Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
- Biology: Employed in the preparation of biological buffers for enzyme assays, DNA and RNA extraction, and purification processes .
- Medicine: Utilized in pharmaceutical formulations, including as a laxative and for treating hypophosphatemia .
- Industry: Applied in water treatment processes, food processing as an emulsifier, and in the textile industry for dyeing and printing .
Mécanisme D'action
Sodium phosphate, dibasic, primarily exerts its effects through its buffering capacity and osmotic properties. In biological systems, it helps maintain pH stability, which is crucial for enzymatic reactions and cellular functions . As an osmotic laxative, it increases the solute concentration in the intestinal lumen, drawing water into the lumen and promoting bowel movements .
Safety and Hazards
Orientations Futures
Disodium hydrogen phosphate has been used in the preparation of a novel form-stable composite phase change material (CPCM) for building thermal energy storage . This indicates its potential use in energy-saving applications. Additionally, heating solid disodium phosphate gives the useful compound tetrasodium pyrophosphate , indicating potential future directions in chemical reactions.
Analyse Biochimique
Biochemical Properties
Disodium hydrogen phosphate plays a crucial role in biochemical reactions, primarily due to its buffering capacity. It helps maintain the pH of solutions within a specific range, making it valuable in various chemical processes . In biochemical reactions, disodium hydrogen phosphate interacts with enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters . Additionally, disodium hydrogen phosphate can interact with proteins involved in phosphate metabolism, such as phosphatases and kinases, influencing their activity and function .
Cellular Effects
Disodium hydrogen phosphate affects various types of cells and cellular processes. It influences cell function by acting as a phosphate donor in phosphorylation reactions, which are critical for cell signaling pathways, gene expression, and cellular metabolism . For example, disodium hydrogen phosphate can modulate the activity of protein kinases, which play a key role in signal transduction pathways. It also affects gene expression by participating in the regulation of transcription factors that control the expression of specific genes . Furthermore, disodium hydrogen phosphate can impact cellular metabolism by providing phosphate groups necessary for the synthesis of ATP, nucleotides, and other essential biomolecules .
Molecular Mechanism
At the molecular level, disodium hydrogen phosphate exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their conformation and activity . For instance, disodium hydrogen phosphate can act as an allosteric regulator of enzymes, modulating their catalytic activity. It can also participate in enzyme inhibition or activation by competing with other substrates for binding sites . Additionally, disodium hydrogen phosphate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium hydrogen phosphate can change over time due to its stability and degradation properties. Disodium hydrogen phosphate is known for its good thermal stability, allowing it to withstand high temperatures without significant decomposition . Its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, disodium hydrogen phosphate may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that disodium hydrogen phosphate can have sustained effects on cellular processes, including enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of disodium hydrogen phosphate can vary with different dosages in animal models. Studies have shown that low to moderate doses of disodium hydrogen phosphate can have beneficial effects on phosphate metabolism and cellular function . High doses of disodium hydrogen phosphate can lead to toxic or adverse effects, such as disruptions in electrolyte balance and renal function . Threshold effects have been observed, where the compound exhibits different effects at varying concentrations, highlighting the importance of dosage in determining its impact on biological systems .
Metabolic Pathways
Disodium hydrogen phosphate is involved in several metabolic pathways, including those related to phosphate metabolism and energy production . It interacts with enzymes such as phosphatases and kinases, which regulate the transfer of phosphate groups in metabolic reactions . Disodium hydrogen phosphate also plays a role in the synthesis of ATP, nucleotides, and other essential biomolecules by providing phosphate groups necessary for these processes . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, disodium hydrogen phosphate is transported and distributed through various mechanisms. It can be taken up by cells via phosphate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, disodium hydrogen phosphate can interact with binding proteins and other molecules that regulate its localization and accumulation . It can also be transported to specific cellular compartments, such as the mitochondria and nucleus, where it participates in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of disodium hydrogen phosphate can influence its activity and function. It is often found in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes and proteins . Disodium hydrogen phosphate can also be localized to specific organelles, such as the mitochondria and nucleus, where it plays a role in energy production and gene expression . Targeting signals and post-translational modifications can direct disodium hydrogen phosphate to these compartments, ensuring its proper localization and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium phosphate, dibasic, can be synthesized by neutralizing phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH): [ \text{H₃PO₄} + 2\text{NaOH} \rightarrow \text{Na₂HPO₄} + 2\text{H₂O} ]
Industrial Production Methods: Industrially, sodium phosphate, dibasic, is prepared in a two-step process. First, dicalcium phosphate reacts with sodium bisulfate, precipitating calcium sulfate: [ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ]
In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide: [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]
Types of Reactions:
Neutralization: Sodium phosphate, dibasic, can be formed by neutralizing phosphoric acid with sodium hydroxide.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form monosodium phosphate and sodium hydroxide: [ \text{Na₂HPO₄} + \text{H₂O} \rightleftharpoons \text{NaH₂PO₄} + \text{NaOH} ]
Common Reagents and Conditions:
Reagents: Phosphoric acid, sodium hydroxide, sodium bisulfate, dicalcium phosphate.
Conditions: Typically involves aqueous solutions and controlled pH environments.
Major Products:
- Monosodium phosphate (NaH₂PO₄)
- Trisodium phosphate (Na₃PO₄)
Comparaison Avec Des Composés Similaires
Sodium phosphate, dibasic, can be compared with other sodium phosphates such as:
- Monosodium phosphate (NaH₂PO₄): Contains one sodium ion per molecule and is more acidic.
- Trisodium phosphate (Na₃PO₄): Contains three sodium ions per molecule and is more basic .
Uniqueness: Sodium phosphate, dibasic, is unique due to its moderate basicity and versatility in various applications, making it a valuable compound in both laboratory and industrial settings .
Propriétés
| { "Design of the Synthesis Pathway": "Disodium hydrogen phosphate can be synthesized by the reaction of phosphoric acid with sodium hydroxide.", "Starting Materials": [ "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Add phosphoric acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Continue stirring until all the sodium hydroxide has dissolved", "Heat the reaction mixture to 80-90°C for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solution to remove any impurities", "Evaporate the solution to dryness to obtain disodium hydrogen phosphate" ] } | |
Numéro CAS |
7558-79-4 |
Formule moléculaire |
H3NaO4P |
Poids moléculaire |
120.985 g/mol |
Nom IUPAC |
disodium;hydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
OP(=O)(O)O.[Na] |
Numéros CAS associés |
65185-91-3 |
Synonymes |
Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

